molecular formula C12H16O3 B14430962 Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- CAS No. 80292-71-3

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)-

Cat. No.: B14430962
CAS No.: 80292-71-3
M. Wt: 208.25 g/mol
InChI Key: MRDMGGOYEBRLPD-UHFFFAOYSA-N
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Description

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- is an organic compound with the molecular formula C12H16O3 It is a derivative of ethanone, where the phenyl ring is substituted with two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- typically involves the reaction of 2-ethoxybenzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-ethoxy-1-phenyl-: Similar structure but with only one ethoxy group.

    Ethanone, 1-(4-ethoxyphenyl)-: The ethoxy group is positioned differently on the phenyl ring.

Uniqueness

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- is unique due to the presence of two ethoxy groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and provides it with unique applications in various fields.

Properties

CAS No.

80292-71-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxy-1-(2-ethoxyphenyl)ethanone

InChI

InChI=1S/C12H16O3/c1-3-14-9-11(13)10-7-5-6-8-12(10)15-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

MRDMGGOYEBRLPD-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

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